molecular formula C18H25N3O4S B2851607 ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate CAS No. 2034619-85-5

ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate

Cat. No.: B2851607
CAS No.: 2034619-85-5
M. Wt: 379.48
InChI Key: LXKFAJPIYWSQEQ-UHFFFAOYSA-N
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Description

ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a nicotinamide moiety, and a tetrahydrothiophene group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinamide moiety. The tetrahydrothiophene group is then introduced through a series of reactions, including nucleophilic substitution and esterification. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the piperidine or nicotinamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.

Scientific Research Applications

ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate signaling pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-2-24-18(23)21-8-5-14(6-9-21)20-17(22)13-3-4-16(19-11-13)25-15-7-10-26-12-15/h3-4,11,14-15H,2,5-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKFAJPIYWSQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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